molecular formula C6H12ClF3N2O2S B3319933 1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride CAS No. 1190044-26-8

1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride

Cat. No.: B3319933
CAS No.: 1190044-26-8
M. Wt: 268.69 g/mol
InChI Key: WJCAIDBDGJZOEV-UHFFFAOYSA-N
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Description

1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride is a compound that features a piperidine ring substituted with a trifluoromethylsulfonyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride typically involves the introduction of the trifluoromethylsulfonyl group onto a piperidine ring. One common method includes the reaction of piperidine derivatives with trifluoromethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    1-(Trifluoromethylsulfonyl)piperidine: Similar structure but lacks the amine group.

    4-(Trifluoromethylsulfonyl)piperidine: Similar structure but with the trifluoromethylsulfonyl group at a different position.

    N-(Trifluoromethylsulfonyl)piperidine: Similar structure but with a different substitution pattern

Uniqueness: The combination of these functional groups allows for versatile chemical reactivity and interaction with biological targets .

Properties

IUPAC Name

1-(trifluoromethylsulfonyl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O2S.ClH/c7-6(8,9)14(12,13)11-3-1-5(10)2-4-11;/h5H,1-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCAIDBDGJZOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190044-26-8
Record name 4-Piperidinamine, 1-[(trifluoromethyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190044-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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